![molecular formula C13H17BrN2O5 B2507183 5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138169-73-8](/img/structure/B2507183.png)
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-(2-((tert-butoxycarbonyl)amino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17BrN2O5 and its molecular weight is 361.192. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound plays a crucial role in the catalytic protodeboronation of pinacol boronic esters. Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this compound helps in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Antiproliferative/Cytotoxic Activity
The compound has been screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines. Some analogues of this compound showed better or comparable activity to that of cisplatin, a common chemotherapy drug .
Synthesis of 2-Amino-5-Cyanobenzoic Acid
The compound is used in the synthesis of 2-amino-5-cyanobenzoic acid. The cyanation reaction of this compound with CuCN affords methyl 2-amino-5-cyanobenzoate, which is then hydrolyzed to yield 2-amino-5-cyanobenzoic acid .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anticancer Properties
The compound has shown anticancer properties. The highest inhibitory effects of 2´-aminoanalogues of this compound were noted with leukemic cells Jurkat .
Mechanism of Action
Target of action
Compounds with similar structures, such as indole phytoalexins, have been shown to exhibit anticancer and antiproliferative effects against human cancer cell lines .
Result of action
Similar compounds have been shown to have antiproliferative effects, suggesting that it might inhibit cell growth or division .
properties
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(20)15-4-5-16-7-8(14)6-9(10(16)17)11(18)19/h6-7H,4-5H2,1-3H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJCBZUGXPEUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=C(C1=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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